(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine
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Overview
Description
N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine: is a chemical compound with the molecular formula C16H21N and a molecular weight of 227.35 g/mol . This compound is known for its unique bicyclic structure, which includes a phenyl group and a bicyclo[2.2.1]heptane moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- N-[(Z)-1-phenylethyl]-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine
- N-(2E)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidenemethanamine
- Phenyl-N-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]methanamine
Uniqueness: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine is unique due to its specific bicyclic structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various research applications .
Properties
CAS No. |
89929-53-3 |
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Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1,3,3-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine |
InChI |
InChI=1S/C16H21N/c1-15(2)12-9-10-16(3,11-12)14(15)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
MBRXZNOLPYJSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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